 
            | REACTION_CXSMILES | [C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[CH2:11](Br)[CH:12]=[CH2:13]>CN(C=O)C>[CH2:13]([O:7][CH2:6][CH:1]=[CH2:8])[CH:12]=[CH2:11].[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2| | 
| Name | |
| Quantity | 
                                                                                    2.55 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [H-].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    14.9 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C=C)Br                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                The solids are filtered off                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                70 mL toluene is added                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The resulting solution is washed with 70 mL of water                                                                             | 
| Reaction Time | 19 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C=C)OCC=C                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1O)C                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |